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Executive Summary

CCBO02 is a novel small molecule inhibitor that selectively targets the protein-protein interaction
between the Centrosomal P4.1-associated protein (CPAP) and tubulin. By binding to B-tubulin
at the designated CPAP binding site, CCB02 competitively disrupts this interaction, leading to a
cascade of events that culminate in the selective elimination of cancer cells exhibiting
centrosome amplification. This document provides a comprehensive overview of the molecular
target of CCBO02, including its mechanism of action, quantitative data on its activity, detailed
experimental protocols for its characterization, and visualizations of the relevant biological
pathways and experimental workflows.

The Molecular Target: The CPAP-Tubulin Interaction

The primary molecular target of CCBO02 is the interaction between CPAP and tubulin.[1][2]
CPAP is a crucial protein involved in centriole duplication and pericentriolar material (PCM)
recruitment. The interaction between CPAP and tubulin is a negative regulatory mechanism;
tubulin binding to CPAP limits its ability to recruit PCM and subsequently nucleate
microtubules.[1][2]

CCBO02 functions as a competitive inhibitor of this interaction. It directly binds to B-tubulin at the
site typically occupied by a specific domain of CPAP (the PN2-3 domain).[1][2] This disruption
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of the CPAP-tubulin interaction leads to the premature activation of centrosomes, causing an
increase in microtubule nucleation.[1][2]

Mechanism of Action in Cancer Cells

Many cancer cells are characterized by centrosome amplification, a condition where cells
possess more than the normal two centrosomes. To survive and proliferate, these cells have
developed a mechanism to cluster their extra centrosomes into two functional poles during
mitosis, a process known as centrosome clustering.[3][4][5][6] This allows for a pseudo-bipolar
division, avoiding the lethal consequences of multipolar mitosis.

CCBO02 exploits this vulnerability of cancer cells. By inhibiting the CPAP-tubulin interaction,
CCBO02 causes the supernumerary centrosomes in cancer cells to become hyperactive in
nucleating microtubules.[1][2] This increased microtubule density counteracts the forces that
enable centrosome clustering, leading to centrosome de-clustering and the formation of
multipolar spindles during mitosis.[1][2] The resulting multipolar division triggers a prolonged
mitotic arrest and ultimately leads to apoptotic cell death.[1][2][7] This selective action against
cancer cells with amplified centrosomes makes the CPAP-tubulin interaction an attractive
therapeutic target.[5][8]

Quantitative Data

The following tables summarize the key quantitative data for CCB02's activity.

Parameter Value Assay Reference
IC50 (CPAP-tubulin PN2-3 CPAP-GST
_ _ 0.441 pM [2]
interaction) pull-down assay
o o 3.56 uM (for CPAP Isothermal Titration
Binding Affinity (KD) ) ) ) [2]
peptide to tubulin) Calorimetry (ITC)
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: IC50 (Cell
Cell Line Cancer Type ] ) Reference
Proliferation)

Popl10 Lung Cancer 0.86 uM [2]

HCC827-GR Lung Cancer 1.2 yM [2]

H1975T790M Lung Cancer 1.5uM [2]

HCC1833-GR Lung Cancer 1.15 uM [2]

SW1271 Lung Cancer 1.61 puM [2]
Squamous Cell

SCC13 _ 2.41 uM [2]
Carcinoma

PC-9 Lung Cancer 2.94 uM [2]

Experimental Protocols

PN2-3 CPAP-GST Pull-Down Assay

This assay is used to quantify the inhibitory effect of CCB02 on the CPAP-tubulin interaction.

Materials:

GST-tagged CPAP PN2-3 domain fusion protein

Glutathione-agarose beads

Purified tubulin

CcCB02

Lysis buffer (e.g., RIPA buffer)

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., SDS-PAGE sample buffer)

SDS-PAGE gels
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o Western blotting apparatus and reagents

o Anti-tubulin antibody

Protocol:

Immobilization of Bait Protein: Incubate the GST-tagged CPAP PN2-3 fusion protein with
glutathione-agarose beads to allow for binding.

e Washing: Wash the beads with wash buffer to remove any unbound fusion protein.

» Binding Reaction: Incubate the immobilized GST-CPAP PN2-3 with purified tubulin in the
presence of varying concentrations of CCB02 or a vehicle control.

» Washing: Wash the beads extensively with wash buffer to remove non-specifically bound
proteins.

» Elution: Elute the bound proteins from the beads using elution buffer.

e Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an
anti-tubulin antibody to detect the amount of tubulin that was pulled down by the GST-CPAP
PN2-3. The signal intensity is then quantified to determine the IC50 of CCB02.

AlphaScreen Assay for High-Throughput Screening

This assay was utilized for the initial identification of compounds that disrupt the CPAP-tubulin
interaction.

Materials:

GST-tagged CPAP PN2-3 domain

Biotinylated tubulin

Streptavidin-coated donor beads

Anti-GST acceptor beads

Assay buffer
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e Compound library (including CCB02)
Protocol:

o Reaction Setup: In a microplate, combine the GST-tagged CPAP PN2-3, biotinylated tubulin,
and the test compound (e.g., CCB02).

o Bead Addition: Add the streptavidin-coated donor beads and anti-GST acceptor beads to the
reaction mixture.

 Incubation: Incubate the plate in the dark to allow for the binding reactions to occur.

 Signal Detection: If CPAP and tubulin interact, the donor and acceptor beads are brought
into close proximity, generating a chemiluminescent signal upon excitation. If a compound
inhibits the interaction, the beads remain separated, and the signal is reduced.

o Data Analysis: The signal intensity is measured, and a decrease in signal in the presence of
a compound indicates inhibitory activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Binding Site Identification

NMR spectroscopy was employed to confirm the direct binding of CCBO02 to tubulin and to
identify its binding site.

Materials:

Purified tubulin

CCBO02

CPAP-derived peptide (residues 375-386)

NMR spectrometer

Protocol:
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e 1D-1H NMR: Acquire a one-dimensional proton NMR spectrum of CCB02 in the absence
and presence of tubulin. Changes in the chemical shifts and line broadening of the CCB02
signals upon addition of tubulin indicate direct binding.

o INPHARMA (Interligand NOEs for PHArmacophore MApping): This experiment is used to
map the binding site.

o Acquire NMR spectra of a mixture of tubulin, CCB02, and the CPAP-derived peptide.

o The observation of intermolecular Nuclear Overhauser Effects (NOEs) between CCB02
and the CPAP peptide, which are transferred through their mutual binding to tubulin,
confirms that they bind to the same site on the protein.

Visualizations
Signaling Pathway of CCB02 Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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